molecular formula C19H15N3O3 B15096241 3,5-dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

3,5-dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B15096241
M. Wt: 333.3 g/mol
InChI Key: SGJOKMZAOBAYSL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with methyl groups at positions 3 and 3. The benzofuran moiety is linked via a carboxamide bridge to a 1,2,5-oxadiazol-3-yl group, which is further substituted with a phenyl ring at position 4. Such compounds are of interest in medicinal chemistry and materials science due to the electronic and steric properties imparted by the benzofuran and oxadiazole rings.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

3,5-dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H15N3O3/c1-11-8-9-15-14(10-11)12(2)17(24-15)19(23)20-18-16(21-25-22-18)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22,23)

InChI Key

SGJOKMZAOBAYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the oxadiazole or benzofuran rings, as well as the heterocyclic core itself. Below is a detailed comparison:

Substitution on the Oxadiazole Ring

a. 3,5-Dimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide (CAS 898523-87-0)

  • Molecular Formula : C17H13N3O3S
  • Molecular Weight : 339.4 g/mol
  • Key Difference : The phenyl group on the oxadiazole is replaced with a thiophene (C4H3S).
  • Implications : The sulfur atom in thiophene introduces distinct electronic properties (e.g., increased polarizability) and may enhance π-π stacking interactions. However, the reduced aromaticity compared to phenyl could alter solubility or metabolic stability.

b. 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)

  • Key Difference : The oxadiazole substituent is methyl (CH3) instead of phenyl, and the benzofuran has a fluoro group at position 5.
  • The fluorine atom increases lipophilicity and may enhance metabolic stability via reduced oxidative metabolism.
Replacement of the Oxadiazole Core

3,5-Dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

  • Molecular Formula : C20H16N2O2S
  • Molecular Weight : 348.42 g/mol
  • Key Difference : The 1,2,5-oxadiazole is replaced with a 1,3-thiazole ring.
  • Implications : Thiazoles are more basic than oxadiazoles due to the nitrogen-sulfur heteroatom arrangement. This could enhance hydrogen-bonding interactions or alter pharmacokinetic properties. The increased molecular weight may affect diffusion rates.
Functional Group Modifications

ANAZF (CAS 155438-11-2)

  • Structure : Contains a nitro group and an azo linkage (-N=N-) between two oxadiazole rings.
  • This contrasts with the carboxamide-linked target compound, which is more suited for bioactive roles.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Implications
Target Compound (3,5-dimethyl-N-(4-phenyl-oxadiazol-3-yl)-benzofuran-carboxamide) ~C19H15N3O3 ~337.3 (estimated) Phenyl-oxadiazole, 3,5-dimethyl Balanced steric/electronic profile for binding
Thiophene-substituted analog (CAS 898523-87-0) C17H13N3O3S 339.4 Thiophene-oxadiazole Enhanced polarizability, altered solubility
Thiazole-substituted analog C20H16N2O2S 348.42 Thiazole core Increased basicity, hydrogen-bonding potential
Fluorinated analog (CAS 872868-48-9) Not provided Not provided 5-Fluoro, 4-methyl-oxadiazole Higher lipophilicity, metabolic stability
ANAZF (CAS 155438-11-2) C4HN6O5 229.1 Nitro-azo-oxadiazole Energetic material applications

Research Implications and Limitations

  • Electronic Effects : Phenyl groups on oxadiazole enhance aromatic stacking, whereas thiophene or methyl substituents modulate electronic density and steric accessibility.
  • Solubility and Bioavailability : The thiazole analog’s higher molecular weight and sulfur content may reduce aqueous solubility compared to oxadiazole derivatives.
  • Synthetic Accessibility : indicates commercial availability of precursors (e.g., 3,5-dimethylbenzoyl chloride), suggesting feasible synthesis routes for these compounds.
  • Data Gaps : Specific biological activity, melting points, and solubility data are absent in the evidence, limiting direct pharmacological comparisons.

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